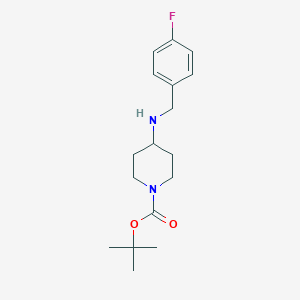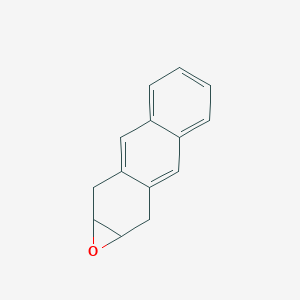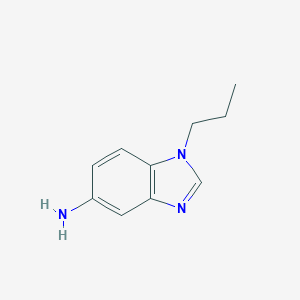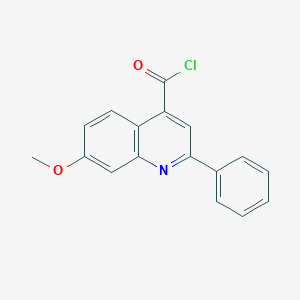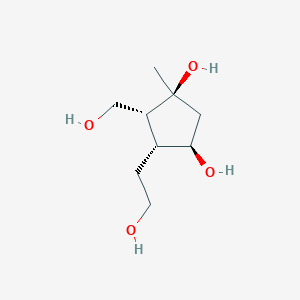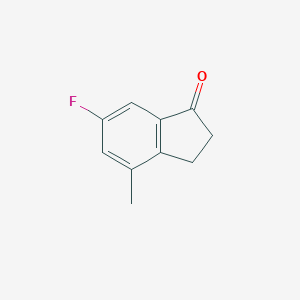
6-Fluoro-4-methylindan-1-one
Overview
Description
6-Fluoro-4-methylindan-1-one: is a heterocyclic organic compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol . This compound is characterized by a fluorine atom at the 6th position and a methyl group at the 4th position on the indan-1-one structure. It is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methylindan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indanone core structure.
Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Fluoro-4-methylindan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 6-fluoro-4-methylindan-1-carboxylic acid.
Reduction: Formation of 6-fluoro-4-methylindan-1-ol.
Substitution: Formation of various substituted indanones depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-methylindan-1-one is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Used in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methylindan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
- 6-Fluoroindan-1-one
- 4-Methylindan-1-one
- 6-Fluoro-4-methyl-2-indanone
Comparison: 6-Fluoro-4-methylindan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the indanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Compared to its analogs, it may exhibit different reactivity and biological activity due to the synergistic effects of the fluorine and methyl groups .
Properties
IUPAC Name |
6-fluoro-4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAXYSVQFDBFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455715 | |
| Record name | 6-FLUORO-4-METHYLINDAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174603-42-0 | |
| Record name | 6-FLUORO-4-METHYLINDAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 174603-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)
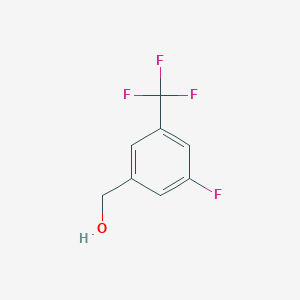
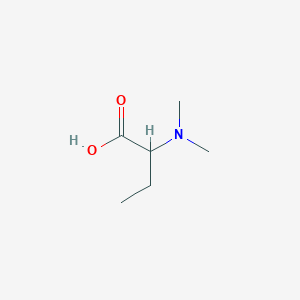
![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
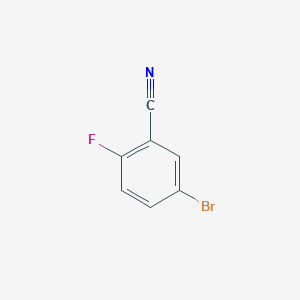
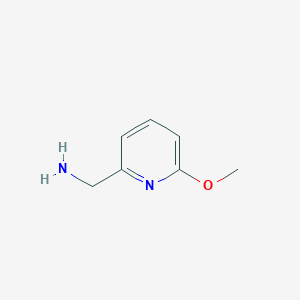
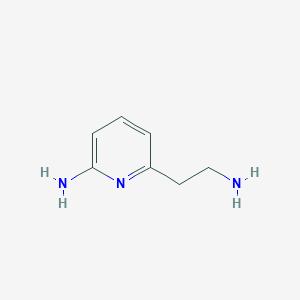
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
